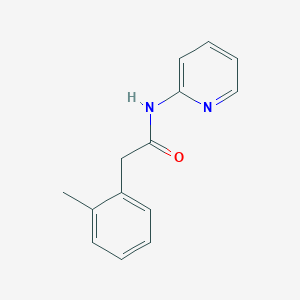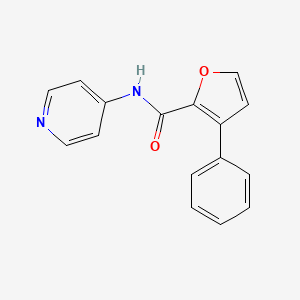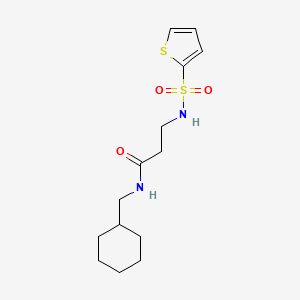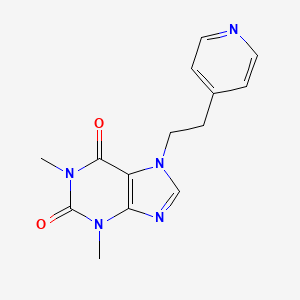
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as 3-Cl-4-APPA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 317.79 g/mol.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. Additionally, this compound has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the expression of BDNF and other neurotrophic factors, which promote neuronal survival and growth. Additionally, this compound has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potency and selectivity for certain ion channels and receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these targets. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential therapeutic applications in other neurological diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on ion channels and receptors in the brain. Finally, the development of more potent and selective derivatives of this compound may lead to new therapeutic options for neurological diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction between 3-chloro-N-methylbenzamide and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to improve cognitive function, motor function, and neuronal survival in animal models of these diseases.
Propiedades
IUPAC Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEBBYZIMWATEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)









